2-acetylphenyl 3-iodo-4-methylbenzoate
Description
2-Acetylphenyl 3-iodo-4-methylbenzoate is an aromatic ester derivative featuring a benzoate backbone substituted with an iodine atom at the 3-position and a methyl group at the 4-position. The acetylphenyl moiety at the ester oxygen introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions. Its structural complexity makes it relevant in crystallography and materials science, where tools like SHELX and WinGX are employed for structural elucidation.
Properties
IUPAC Name |
(2-acetylphenyl) 3-iodo-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13IO3/c1-10-7-8-12(9-14(10)17)16(19)20-15-6-4-3-5-13(15)11(2)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLBKHCDMPJJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetylphenyl 3-iodo-4-methylbenzoate typically involves the esterification of 2-acetylphenol with 3-iodo-4-methylbenzoic acid. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The process generally proceeds as follows:
Esterification Reaction:
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Acetylphenyl 3-iodo-4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products may include azides, nitriles, or other substituted derivatives.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or other reduced forms of the original compound.
Scientific Research Applications
2-Acetylphenyl 3-iodo-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-acetylphenyl 3-iodo-4-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodine atom and the acetyl group can influence its reactivity and binding affinity, thereby affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
a. 2-Acetylphenyl 3-Bromo-4-Methylbenzoate (CAS 511516-77-1)
- Molecular Formula : C₁₆H₁₃BrO₃
- Key Differences :
b. Methyl 2-Chloro-3-Iodo-4-Methylbenzoate (CAS 914643-09-7)
- Molecular Formula : C₁₀H₁₀ClIO₂
- Chlorine at the 2-position introduces additional steric hindrance compared to the unsubstituted acetylphenyl group .
Iodo-Substituted Benzoates with Varied Ester Groups
a. 4-Iodophenyl 3-Methylbenzoate (CAS 329214-31-5)
- Molecular Formula : C₁₄H₁₁IO₂
- Iodine at the 4-position (vs. 3-position in the target compound) alters electronic distribution across the aromatic ring .
b. Methyl 3-Iodo-4-Methylbenzoate
- Molecular Formula : C₁₀H₁₁IO₂
- Key Differences: Simpler methyl ester group vs. acetylphenyl reduces molecular complexity and may enhance solubility in nonpolar solvents .
Structural and Electronic Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
